
1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts to facilitate the formation of the desired product . The reaction conditions often include the use of specific solvents and temperature controls to ensure optimal yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to efficient and sustainable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pathways involved in its mechanism of action include enzyme inhibition and modulation of receptor activity .
Comparison with Similar Compounds
Trifluoromethylpyrazoles: These compounds share the trifluoromethyl group and pyrazole ring structure, but differ in the position and nature of other substituents.
Trifluoromethylketones: These compounds contain a trifluoromethyl group attached to a ketone, offering different reactivity and applications.
Trifluoromethylalkenes: These compounds feature a trifluoromethyl group attached to an alkene, providing unique chemical properties.
Uniqueness: 1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that exhibits significant biological activity, particularly in anti-inflammatory and analgesic applications. This compound features a unique combination of carboxymethyl and trifluoromethyl groups, which enhances its pharmacological properties, making it a candidate for various therapeutic uses.
- Molecular Formula : C7H5F3N2O4
- Molecular Weight : 238.12 g/mol
- Structure : The compound consists of a five-membered pyrazole ring with two carboxylic acid functionalities and a trifluoromethyl group, contributing to its lipophilicity and potential binding affinity to biological targets.
Table 1: Structural Comparison of Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Contains a methyl group instead of carboxymethyl | Potentially lower polarity |
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Ethyl ester instead of carboxylic acid | Enhanced lipophilicity |
3-Trifluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid | Lacks carboxymethyl group | Different bioactivity profile |
Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable anti-inflammatory effects. A study highlighted that derivatives of this compound showed significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process. Specifically, compounds with similar structures demonstrated selectivity indexes indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: COX Inhibition
In a comparative study, various pyrazole derivatives were screened for their COX inhibitory activity. For instance, one derivative exhibited an IC50 value of 5.40 μM for COX-1 and 0.01 μM for COX-2, showcasing its potency compared to standard treatments like celecoxib .
Analgesic Activity
The analgesic properties of this compound have been evaluated using models such as the carrageenan-induced paw edema test in rats. Results indicated that this compound significantly reduced pain responses, suggesting its efficacy as an analgesic agent .
Safety Profile
Safety assessments conducted on related pyrazole compounds revealed minimal degenerative changes in vital organs such as the stomach and liver, indicating their potential for gastrointestinal safety . In vivo studies demonstrated that the acute oral toxicity levels were above 2000 mg/kg, suggesting a favorable safety margin for therapeutic use .
The dual functionality of the carboxymethyl and trifluoromethyl groups enhances the compound's interaction with biological targets. The carboxylic acid moieties facilitate hydrogen bonding with enzyme active sites, while the trifluoromethyl group increases lipophilicity, improving membrane permeability and bioavailability .
Properties
IUPAC Name |
1-(carboxymethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O4/c8-7(9,10)5-3(6(15)16)1-12(11-5)2-4(13)14/h1H,2H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTRRVBAODALBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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